Ethyl glucuronide-d5
Overview
Description
Ethyl glucuronide-d5 is a deuterated form of ethyl beta-D-glucuronide, a primary urinary metabolite of alcohol. It is used as an internal standard for the quantification of ethyl beta-D-glucuronide in various biological samples. This compound is particularly significant in forensic toxicology and clinical toxicology for monitoring alcohol consumption .
Mechanism of Action
Target of Action
Ethyl glucuronide-d5, also known as Ethyl-d5 beta-D-glucuronide, is a minor metabolite of ethanol. Its primary target is the body’s metabolic system, specifically the liver where it is formed . It is used as a biomarker for the monitoring of alcohol consumption .
Mode of Action
This compound is formed in the body by glucuronidation following exposure to ethanol, usually from drinking alcoholic beverages . This process involves the transfer of glucuronic acid, a substance produced in the liver, to ethanol. The resulting compound, this compound, is a direct metabolite of ethanol .
Biochemical Pathways
The formation of this compound is part of the body’s broader metabolic response to alcohol intake. Over 95% of consumed alcohol is metabolized in the liver, with a small portion being converted into this compound . This metabolite is then excreted from the body through urine .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to the metabolism of alcohol. Following the ingestion of ethanol, this compound is formed in the liver and then excreted in the urine . The compound has a terminal half-life of approximately 2.5 hours , meaning it remains detectable in the body for a period after alcohol consumption. The exact duration depends on the amount of alcohol consumed and individual metabolic factors .
Result of Action
The presence of this compound in the body serves as a reliable indicator of recent alcohol consumption . Because it is a direct metabolite of ethanol, its presence confirms that alcohol has been metabolized in the body . It is used as a biomarker in various settings, such as forensic testing, clinical toxicology, or alcohol monitoring .
Action Environment
The formation and detection of this compound can be influenced by various environmental factors. For instance, the use of certain products that contain alcohol can lead to the presence of this compound in the body, potentially leading to false positives in tests for alcohol consumption . Furthermore, individual factors such as metabolic rate and liver function can affect the rate at which this compound is formed and eliminated from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl glucuronide-d5 is synthesized through the glucuronidation of ethanol. The process involves the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). The deuterated form is achieved by using deuterated ethanol (ethyl-d5) in the reaction .
Industrial Production Methods: The industrial production of ethyl-d5 beta-D-glucuronide typically involves large-scale glucuronidation reactions under controlled conditions. The reaction mixture is purified using chromatographic techniques such as liquid chromatography (LC) or gas chromatography (GC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl glucuronide-d5 primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed by beta-glucuronidase enzymes to release the aglycone and glucuronic acid .
Common Reagents and Conditions:
Conjugation: UDP-glucuronosyltransferases catalyze the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid.
Major Products:
Hydrolysis: Ethanol (ethyl-d5) and beta-D-glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Ethyl glucuronide-d5 is widely used in scientific research for various applications:
Forensic Toxicology: It serves as a biomarker for monitoring alcohol consumption in forensic investigations
Clinical Toxicology: Used to quantify alcohol levels in biological samples for clinical assessments
Neonatal Screening: Quantitative analysis in human umbilical cord tissue to assess prenatal alcohol exposure.
Addiction Research: Helps in studying the metabolism and effects of alcohol in addiction research.
Comparison with Similar Compounds
Ethyl beta-D-glucuronide: The non-deuterated form of ethyl-d5 beta-D-glucuronide, used similarly as a biomarker for alcohol consumption.
Ethyl sulfate: Another metabolite of ethanol, used in conjunction with ethyl beta-D-glucuronide for comprehensive alcohol consumption monitoring.
Uniqueness: Ethyl glucuronide-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for accurate quantification of ethyl beta-D-glucuronide in various analytical methods. Its stability and specificity enhance the reliability of alcohol consumption assessments .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1,1,2,2,2-pentadeuterioethoxy)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJBVMJWSPZNJH-XTJTXKPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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